molecular formula C12H13NO2 B073850 N-Butylphthalimide CAS No. 1515-72-6

N-Butylphthalimide

Cat. No.: B073850
CAS No.: 1515-72-6
M. Wt: 203.24 g/mol
InChI Key: DLKDEVCJRCPTLN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Butylphthalimide (NBP) is a synthetic compound that has been found to have significant effects on various biological targets. It has been shown to have potent antifungal, anti-biofilm, and anti-hyphal properties against Candida species . The primary targets of NBP are the biofilms and hyphae of Candida species, which are responsible for causing candidiasis, a common fungal infection in humans .

Mode of Action

NBP interacts with its targets by inhibiting the formation of biofilms and hyphae in Candida species. It has been found to be the most potent among N-substituted phthalimides, with a minimum inhibitory concentration (MIC) of 100 µg/ml . It dose-dependently inhibits biofilm at sub-inhibitory concentrations (10–50 µg/ml) in both fluconazole-resistant and fluconazole-sensitive Candida albicans and Candida parapsilosis . Furthermore, NBP markedly inhibits the hyphal formation and cell aggregation of C. albicans and alters its colony morphology in a dose-dependent manner .

Biochemical Pathways

NBP affects several biochemical pathways. It has been found to significantly downregulate the expression of important hyphal- and biofilm-associated genes, such as ECE1, HWP1, and UME6 . This suggests that NBP may interfere with the gene expression pathways that regulate the morphogenesis and biofilm formation of Candida species. Additionally, NBP has been found to activate the Nrf2 pathway, which plays a crucial role in mitigating oxidative stress and inflammation .

Pharmacokinetics

It is known that nbp undergoes extensive metabolism in humans . The major metabolites in human plasma were 3-OH-NBP, 10-OH-NBP, 10-CO-NBP, 11-COOH-NBP . The AUC (Area Under the Curve) of metabolites was much larger than that of NBP, indicating that NBP is extensively metabolized in the body .

Result of Action

The molecular and cellular effects of NBP’s action are primarily its antifungal and anti-biofilm activities. It effectively inhibits biofilm formation in various pathogens, including uropathogenic Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Vibrio parahaemolyticus . It also significantly reduces the richness and diversity of the intestinal microbiota . At the molecular level, NBP activates the Nrf2 pathway, reducing oxidative stress and inflammation .

Action Environment

The action, efficacy, and stability of NBP can be influenced by various environmental factors. For instance, the presence of antibiotics can affect the intestinal microbiota, which in turn can influence the pharmacokinetics of NBP . Furthermore, the efficacy of NBP can be affected by the specific strain of Candida species, as well as their resistance or sensitivity to other antifungal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butylphthalimide can be synthesized through a reaction between phthalic anhydride and n-butylamine. The process involves the following steps :

    Charging Reaction Step: Phthalic anhydride and n-butylamine are used as raw materials, with water as the solvent. The reaction is carried out under reflux conditions at a temperature range of 100-160°C for 0.5-20 hours in the presence of a phase transfer catalyst.

    Cooling Separation Step: After the reaction is complete, the mixture is cooled to 55-65°C, allowed to stand and separate. The resulting product is a slight yellow oily liquid, which is this compound.

Industrial Production Methods: The industrial production of this compound follows a similar process but is optimized for larger scale production. The use of phase transfer catalysts and controlled reaction conditions ensures high production efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: N-Butylphthalimide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phthalimide group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phthalimides .

Comparison with Similar Compounds

N-Butylphthalimide can be compared with other phthalimide derivatives such as N-Isopropylphthalimide, N-Hydroxyphthalimide, and N-(2-Bromoethyl)phthalimide . These compounds share similar structural features but differ in their specific functional groups and applications. For instance:

    N-Isopropylphthalimide: Used in organic synthesis and as a reagent in various chemical reactions.

    N-Hydroxyphthalimide: Known for its use as a catalyst in oxidation reactions.

    N-(2-Bromoethyl)phthalimide: Employed in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

This compound stands out due to its unique combination of butyl and phthalimide groups, which provide versatility in its applications across different fields .

Properties

IUPAC Name

2-butylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKDEVCJRCPTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044591
Record name 2-Butyl-1H-isoindole-1,3(2H)-dione
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1H-Isoindole-1,3(2H)-dione, 2-butyl-
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CAS No.

1515-72-6
Record name N-Butylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-butyl-
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Record name N-Butylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-butyl-
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Record name 2-Butyl-1H-isoindole-1,3(2H)-dione
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Record name N-butylphthalimide
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Record name N-BUTYLPHTHALIMIDE
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Synthesis routes and methods

Procedure details

A 10-gallon stainless steel reactor equipped with a turbine blade impeller, cooling coil, distilling condenser, azeotropic separator, thermocouple probe and means to maintain a nitrogen atmosphere, was charged with 15.335 kg (103.53 moles) phthalic anhydride. N-butylamine (7.663 kg, 104.57 moles) from a pressure vessel was slowly added to the reactor which was at room temperature, e.g., about 25° C. The resulting exothermic reaction between the amine and phthalic anhydride was continued until the temperature in the reactor rose to 90° C., at which time addition of amine was complete. The reaction mixture was then heated, with removal of water, for a 5 hour period until the temperature of the mixture reached 200° C. The reaction mixture then was maintained at 200° C. for 2 hours. The resulting product was vacuum distilled at a temperature ranging from 150-155° C. and at a pressure of 20 mm, to afford a liquid which solidified. The melting point of the solid was about 34 to 35° C. and was produced at a 95% yield.
Quantity
15.335 kg
Type
reactant
Reaction Step One
Quantity
7.663 kg
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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